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Abstract

(3-Aminocyclobutyl)methanol is a saturated bifunctional molecule containing a cyclobutane
ring substituted with an aminomethyl and a hydroxymethyl group. This small, rigid scaffold is of
increasing interest in medicinal chemistry as a versatile building block for the synthesis of novel
therapeutic agents. The constrained four-membered ring system introduces specific
conformational preorganization, which can be advantageous for optimizing ligand-receptor
interactions and improving pharmacokinetic properties. This technical guide provides a
comprehensive overview of the basic characterization of (3-Aminocyclobutyl)methanol,
including its physicochemical properties, predicted spectroscopic data, a representative
synthesis protocol, and a discussion of its potential applications in drug discovery, supported by
an analysis of the role of the aminocyclobutane moiety in targeting various signaling pathways.

Physicochemical Properties

Due to a lack of publicly available experimental data for all physical properties of (3-
Aminocyclobutyl)methanol, this section presents a combination of available data and high-
quality predicted values. These predictions are based on computational models and should be
considered as estimates.
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Property Value (Free Base) Value (HCI Salt) Source
CAS Number 130369-00-5 130369-06-1 Vendor Information
Molecular Formula CsH11:NO CsH12CINO Vendor Information
Molecular Weight 101.15 g/mol 137.61 g/mol Vendor Information
Boiling Point 185.2 + 25.0 °C (at ) Computational
' Not Available o
(Predicted) 760 mmHg) Prediction
. . ) Computational
Density (Predicted) 1.0+ 0.1 g/cm3 Not Available o
Prediction
) 10.2 (amine), 15.5 ) Computational
pKa (Predicted) Not Available o
(alcohol) Prediction
) ] Computational
LogP (Predicted) -0.8 Not Available o
Prediction

Solubility

Predicted to be
soluble in water and
polar organic solvents.
The HCl salt is
expected to have
higher aqueous

solubility.

High solubility in water
and polar solvents is

expected.

Chemical Analogy

Spectroscopic Characterization (Predicted)

As experimental spectra are not readily available, this section provides predicted spectroscopic

data for (3-Aminocyclobutyl)methanol. These predictions are based on the chemical

structure and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted H and 3C NMR chemical shifts for (3-Aminocyclobutyl)methanol are

presented below. The actual chemical shifts can be influenced by the solvent and the presence

of cis/trans isomers.

Table 2: Predicted *H NMR Spectral Data
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Chemical Shift (5,

Protons Multiplicity Integration
ppm)
-CH20H (methylene
~3.4-36 d 2H
protons)
-CH-NH:z (methine
~2.8-3.2 m 1H
proton)
Cyclobutane ring
~15-25 m 6H
protons
-OH (hydroxyl proton) Variable brs 1H
-NH2z (amine protons) Variable brs 2H

Table 3: Predicted 3C NMR Spectral Data

Carbon Chemical Shift (6, ppm)
-CH20H (methylene carbon) ~ 60 - 65
-CH-NH:z (methine carbon) ~50-55
Cyclobutane ring carbons ~20-40

Infrared (IR) Spectroscopy

The predicted characteristic IR absorption bands for (3-Aminocyclobutyl)methanol are listed

below.

Table 4: Predicted IR Spectral Data
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Functional Group Wavenumber (cm~—?) Intensity

O-H stretch (alcohol) 3200-3600 Strong, broad

N-H stretch (amine) 3300-3500 Medium, two bands
C-H stretch (alkane) 2850-3000 Medium to strong
N-H bend (amine) 1590-1650 Medium

C-O stretch (alcohol) 1000-1260 Strong

Mass Spectrometry (MS)

The predicted mass spectrum of (3-Aminocyclobutyl)methanol would show a molecular ion
peak ([M]*) at m/z = 101. Key fragmentation patterns would likely involve the loss of a hydroxyl
radical (*OH, M-17), an amino group (*NHz, M-16), or a hydroxymethyl radical (¢<CH20H, M-31).
High-resolution mass spectrometry would confirm the elemental composition.

Table 5: Predicted Mass Spectrometry Data

Adduct Predicted m/z
[M+H]* 102.0913
[M+Na]* 124.0733
[M+K]* 140.0472

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of (3-
Aminocyclobutyl)methanol is not widely published, a general and plausible synthetic route
can be adapted from methodologies used for similar aminocycloalkane methanols. A common
approach involves the reduction of a corresponding amino acid or ester.

Representative Synthesis Workflow:
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A representative synthetic workflow for (3-Aminocyclobutyl)methanol.

Detailed Experimental Protocol (Adapted):

« Esterification: To a solution of 3-aminocyclobutanecarboxylic acid in methanol at 0 °C, thionyl
chloride is added dropwise. The reaction mixture is then refluxed for several hours. After
completion, the solvent is removed under reduced pressure to yield the methyl ester
hydrochloride.

e Reduction: The crude methyl 3-aminocyclobutanecarboxylate hydrochloride is dissolved in
an anhydrous aprotic solvent like tetrahydrofuran (THF). This solution is then added
dropwise to a stirred suspension of a reducing agent, such as lithium aluminum hydride
(LiAIH4), in THF at 0 °C.

o Work-up: After the reduction is complete, the reaction is quenched by the sequential addition
of water and an aqueous sodium hydroxide solution. The resulting solid is filtered off, and the
filtrate is dried over an anhydrous salt (e.g., NazS0Oa).

« Purification: The solvent is removed in vacuo, and the crude (3-Aminocyclobutyl)methanol
is purified by vacuum distillation or column chromatography to afford the final product.

Applications in Drug Discovery and Relevant
Signaling Pathways

The cyclobutane ring is a valuable scaffold in medicinal chemistry due to its ability to impart
conformational rigidity and provide a three-dimensional arrangement of functional groups.[1]
The incorporation of a cyclobutane moiety can lead to improved metabolic stability, reduced
planarity, and the ability to fill hydrophobic pockets in protein targets.[1]

The aminocyclobutane scaffold, in particular, serves as a bioisostere for other cyclic and acyclic
structures, offering a unique vector for substituent placement.[2] While specific drug candidates
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containing the (3-Aminocyclobutyl)methanol moiety are not extensively documented in the
public domain, the structural motif is relevant to several areas of drug discovery.

Potential Therapeutic Areas and Signaling Pathways:

The aminocyclobutane core is found in molecules targeting a variety of biological pathways.
The primary amine can act as a key hydrogen bond donor or can be further functionalized,
while the hydroxyl group provides a point for further chemical modification or can engage in
hydrogen bonding interactions with a biological target.
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Potential applications and targeted signaling pathways for aminocyclobutane-based
compounds.

The rigid nature of the cyclobutane ring in (3-Aminocyclobutyl)methanol can be exploited to
orient the amino and hydroxymethyl groups in a defined spatial arrangement, which can be
crucial for high-affinity binding to biological targets. This pre-organization reduces the entropic
penalty upon binding, potentially leading to more potent inhibitors or modulators.

Conclusion
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(3-Aminocyclobutyl)methanol is a promising building block for the development of novel
chemical entities with potential therapeutic applications. While a comprehensive set of
experimental data for this specific molecule is not yet widely available, its structural features
suggest its utility in the design of conformationally constrained ligands for a variety of biological
targets. The provided predicted data and representative experimental protocols offer a valuable
starting point for researchers interested in utilizing this scaffold in their drug discovery
programs. Further experimental characterization and exploration of its biological activities are
warranted to fully elucidate the potential of (3-Aminocyclobutyl)methanol in medicinal
chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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